molecular formula C16H19NO3S B1672352 GSK137647A

GSK137647A

Cat. No.: B1672352
M. Wt: 305.4 g/mol
InChI Key: FQUAFMNPXPXOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK 137647, also known as GSK137647A, is a potent and selective agonist for the free fatty acid receptor 4 (FFA4 or GPR120). It activates FFA4 with pEC50 values of 6.3, 6.2, and 6.1 for human, mouse, and rat FFA4, respectively. Notably, its activity against FFA1, FFA2, and FFA3 is less pronounced (pEC50 < 4.5) .

Biochemical Analysis

Biochemical Properties

GSK137647A interacts with the FFA4 receptor, a G protein-coupled receptor expressed in intestine, adipocytes, and pro-inflammatory macrophages . It acts as a selective agonist of FFA4, with EC50 values of 0.5, 0.63, and 0.79 µM for human, mouse, and rat receptors, respectively .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It induces insulin secretion and inhibits epithelial ion transport . In macrophages, this compound reduces the production of nitric oxide without affecting cell viability . In Caco-2 cells, it alleviates response to inflammatory stimuli and induces secretion of IL-6 .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the FFA4 receptor. As a selective agonist, it binds to the receptor and triggers a series of downstream effects, including the induction of insulin secretion and the inhibition of epithelial ion transport .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. In one study, this compound (1 mg/kg; i.p.; twice daily, for 7 days; C57BL/6 mice) was shown to alleviate colitis in TNBS- and DSS-treated mice .

Subcellular Localization

Given its role as a selective FFA4 agonist, it is likely that it is localized to the areas where the FFA4 receptor is expressed, such as the intestine, adipocytes, and pro-inflammatory macrophages .

Preparation Methods

Industrial Production:: Information on large-scale industrial production methods for GSK 137647 remains limited. it is typically synthesized through specialized processes in research laboratories.

Chemical Reactions Analysis

Reactions:: GSK 137647 may undergo various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions::

    Oxidation: Oxidizing agents (e.g., peroxides, chromates)

    Reduction: Reducing agents (e.g., hydrides, metal catalysts)

    Substitution: Nucleophiles (e.g., amines, alkoxides)

Major Products:: The major products resulting from these reactions are not explicitly reported in the literature.

Scientific Research Applications

GSK 137647 has diverse applications across scientific disciplines:

    Chemistry: As an FFA4 agonist, it serves as a valuable tool for studying lipid metabolism and signaling pathways.

    Biology: Researchers explore its impact on cellular responses, inflammation, and insulin secretion.

    Medicine: GSK 137647’s anti-inflammatory properties make it relevant for potential therapeutic interventions.

    Industry: Its use in drug discovery and development is an active area of investigation.

Comparison with Similar Compounds

While detailed comparisons are scarce, GSK 137647 stands out due to its selective FFA4 activity. Similar compounds include other FFA receptor agonists, but their distinct profiles warrant further exploration.

Properties

IUPAC Name

4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-11-9-12(2)16(13(3)10-11)17-21(18,19)15-7-5-14(20-4)6-8-15/h5-10,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUAFMNPXPXOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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